molecular formula C9H8FN3 B3292716 1-(4-fluorophenyl)-1H-pyrazol-3-amine CAS No. 87949-12-0

1-(4-fluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B3292716
CAS No.: 87949-12-0
M. Wt: 177.18 g/mol
InChI Key: ZLDCOALWOXLJQZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-pyrazol-3-amine (CAS 87949-12-0) is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and drug discovery research. This 3-aminopyrazole scaffold is of significant interest due to the privileged status of aminopyrazoles in pharmaceutical development, where they are known to provide useful ligands for various enzymes and receptors . The core structure is recognized for its potential in designing novel bioactive molecules. Researchers utilize this and related aminopyrazole compounds in the synthesis of ligands targeting key kinases, such as p38 MAP kinase, where the exocyclic amine can form critical hydrogen bonds within the enzyme's ATP binding pocket, contributing to high selectivity . Furthermore, 3-aminopyrazole derivatives have been investigated as intermediates for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which have shown promising antimicrobial activities . The 4-fluorophenyl substituent at the N1 position is a common pharmacophore that can influence the compound's electronic properties, metabolic stability, and overall binding affinity. This product is supplied with guaranteed purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound to explore new chemical space in various therapeutic areas, including oncology, immunology, and anti-infective research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDCOALWOXLJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Determining the Solubility of 1-(4-fluorophenyl)-1H-pyrazol-3-amine in DMSO: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining the solubility of the compound 1-(4-fluorophenyl)-1H-pyrazol-3-amine in dimethyl sulfoxide (DMSO). solubility in DMSO is a critical parameter in early-stage drug discovery, influencing the design and execution of a wide range of in vitro assays. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying principles, the rationale for experimental choices, and best practices for ensuring data integrity.

The Central Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar organic compounds.[1][2] Its miscibility with water and a wide range of organic solvents makes it an indispensable vehicle for the preparation of concentrated stock solutions in high-throughput screening (HTS) and other biological assays.[3][4] Accurate determination of a compound's maximum solubility in DMSO is paramount for several reasons:

  • Assay Integrity: Prevents compound precipitation in assay plates, which can lead to false-negative results or artifacts.

  • Concentration Accuracy: Ensures the precise concentration of the test compound in the final assay, which is crucial for generating reliable dose-response curves and structure-activity relationships (SAR).

  • Compound Stability: Understanding the solubility limit can inform strategies for storing stock solutions to prevent degradation or precipitation over time.[5]

Physicochemical Properties Influencing Solubility

The solubility of this compound in DMSO is governed by the interplay of the physicochemical properties of both the solute and the solvent.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
Polarity Contains polar functional groups (amine, pyrazole ring) and a nonpolar fluorophenyl group, giving it a mixed polarity.Highly polar aprotic solvent.[2]
Hydrogen Bonding The amine group can act as a hydrogen bond donor, and the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.The sulfoxide oxygen is a strong hydrogen bond acceptor.[6]
Molecular Weight Approximately 179.19 g/mol .78.13 g/mol .[6]
Crystal Lattice Energy The energy required to break the intermolecular forces in the solid state of the compound. This is an unknown but critical factor.N/A (liquid at room temperature).

The strong hydrogen bond accepting capability of DMSO, combined with its high polarity, suggests that it should be an effective solvent for this compound, which possesses hydrogen bond donating and accepting sites. However, the energetic cost of disrupting the crystal lattice of the solid compound must be overcome by the favorable interactions between the solute and solvent molecules.

Experimental Determination of Solubility: A Multi-tiered Approach

Workflow for Solubility Determination

G cluster_0 Tier 1: Preliminary Assessment cluster_1 Tier 2: Quantitative Analysis cluster_2 Analytical Methods A Prepare Supersaturated Solution (e.g., 10 mg in 100 µL DMSO) B Equilibrate (24h at RT) A->B C Visual Inspection for Precipitate B->C D Centrifuge to Pellet Undissolved Solid C->D If precipitate is present E Collect Supernatant D->E F Analyze Supernatant Concentration E->F G HPLC-UV E->G Preferred Method H qNMR E->H Alternative Method I Final Solubility Value F->I Report Solubility (e.g., mg/mL or mM)

Sources

Troubleshooting & Optimization

Technical Support Center: Aminopyrazole Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Department: Process Chemistry & Heterocyclic Synthesis Support Topic: Mitigation of Oxidative Side Products (Azo-dimers & N-Oxides)

Introduction: The "Red Impurity" Phenomenon

Welcome to the technical support hub. If you are synthesizing 3- or 5-aminopyrazoles (key pharmacophores in kinase inhibitors like Pazopanib or Crizotinib), you have likely encountered the "Red Impurity."

The Problem: Aminopyrazoles are electron-rich heterocycles. In the presence of atmospheric oxygen, trace transition metals, or light, they undergo oxidative dimerization to form azopyrazoles (colored red/orange) or oxidative tars. This is not just a cosmetic issue; these impurities are often potent radical scavengers that inhibit subsequent coupling reactions (e.g., Buchwald-Hartwig).

This guide provides the standard operating procedures (SOPs) to eliminate these side products.

Module 1: Reaction Phase Troubleshooting

Issue: Reaction mixture turns dark red/brown upon heating.

Diagnosis: Rapid oxidative coupling of the free amine, likely catalyzed by trace metals or dissolved oxygen.

The Mechanism (Why this happens)

The 5-aminopyrazole motif exists in tautomeric equilibrium. The amino form is highly nucleophilic and prone to Single Electron Transfer (SET) oxidation, generating a radical cation that couples to form an azo-linkage.

Corrective Protocol: The "Zero-Oxygen" System

Do not rely on simple nitrogen balloons. Aminopyrazoles require rigorous deoxygenation.

Step-by-Step Workflow:

  • Solvent Degassing: Sparge the reaction solvent (typically Ethanol or DMF) with Argon for 30 minutes before adding reagents. Argon is heavier than air and provides a better "blanket" than Nitrogen.

  • Add Antioxidants: For scale-up (>10g), add 1-5 mol% Sodium Dithionite (

    
    )  or Sodium Ascorbate  to the reaction mixture. These act as sacrificial reductants, scavenging oxygen before it reacts with the pyrazole.
    
  • Chelation: If using crude starting materials, add 1 mol% EDTA to sequester trace transition metals (Fe, Cu) that catalyze the oxidation.

Data: Antioxidant Efficacy

AdditiveLoad (mol%)Color ProfileYield (Isolated)Notes
None-Dark Red/Brown62%Significant azo-dimer present
Ascorbic Acid5%Light Orange78%Mild acidic buffer effect
Sodium Dithionite 2% Pale Yellow 89% Best for industrial scale
BHT1%Red/Orange65%Ineffective for this mechanism

Module 2: Workup & Purification

Issue: Product degrades on the silica column.

Diagnosis: Silica gel is slightly acidic and has a high surface area with adsorbed oxygen. This environment promotes surface-mediated oxidation of the electron-rich pyrazole ring.

Troubleshooting Q&A

Q: My TLC looks clean, but the column fractions are impure. Why? A: The compound is decomposing on the stationary phase. The "streak" you see is the oxidative degradation product formed in real-time.

Q: Can I use Alumina instead? A: Yes. Neutral Alumina (Activity Grade III) is superior for aminopyrazoles. If you must use silica, you must deactivate it.

Recommended Purification Protocol
  • Deactivation: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) . This neutralizes acidic sites.

  • Rapid Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10-15 minutes.

  • The "Salt Trick": Do not isolate the free base if possible. Treat the crude reaction mixture with HCl in dioxane/ether to precipitate the Aminopyrazole-HCl salt .

    • Why? Protonating the amine/pyrazole nitrogen withdraws electron density from the ring, rendering it inert to oxidation.

Module 3: Storage & Stability

Issue: White solid turns yellow/brown after 1 week.

Diagnosis: Auto-oxidation in the solid state.

Storage SOP:

  • Form: Store as the Hydrochloride (

    
    ) or Sulfate (
    
    
    
    ) salt.
  • Atmosphere: Store under Argon.

  • Temperature: < -20°C for long term.

  • Container: Amber glass (protect from photo-oxidation).

Visualizing the Problem & Solution

The following diagram illustrates the oxidative pathway (The Danger Zone) versus the stabilized pathway (The Safe Zone).

Aminopyrazole_Oxidation Start Aminopyrazole (Free Base) Oxidation Oxidation (O2 / Metal / Light) Start->Oxidation Air/Light Acid Acid Treatment (HCl / H2SO4) Start->Acid Protection Radical Radical Cation Intermediate Oxidation->Radical AzoDimer Azopyrazole Dimer (Red Impurity) Radical->AzoDimer Coupling Salt Aminopyrazole Salt (Stable / Inert) Acid->Salt

Figure 1: Mechanistic divergence between oxidative degradation (Red path) and salt stabilization (Green path).

Frequently Asked Questions (FAQs)

Q: I am doing a Buchwald coupling next. Can I use the HCl salt? A: Yes. Simply add an extra equivalent of base (e.g.,


 or 

) to the coupling reaction to free the base in situ under the inert atmosphere of the coupling reaction. This is safer than isolating the unstable free base.

Q: Does the hydrazine source matter? A: Absolutely. Old hydrazine hydrate often contains dissolved oxygen and trace metals from metal drums. Use reagent grade Hydrazine Monohydrate (64-65%) and consider distilling it if the bottle is old (CAUTION: Hydrazine is toxic and explosive; follow strict safety protocols).

Q: Can I use sodium metabisulfite instead of dithionite? A: Sodium metabisulfite (


) is acceptable but generally less effective as a direct oxygen scavenger in organic solvents compared to dithionite (

). Dithionite is the gold standard for preventing azo-formation.

References & Authoritative Grounding

  • Heterocyclic Chemistry Principles:

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Chapter on Pyrazoles: Discusses tautomerism and susceptibility to electrophilic attack/oxidation).

  • Process Chemistry & Impurity Control:

    • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (See sections on "Oxidative Instability" and "Salt Selection").

  • Specific Mechanism (Azo-coupling):

    • Elguero, J., et al. (2008). Comprehensive Heterocyclic Chemistry III. Elsevier. (Detailed mechanisms of aminopyrazole dimerization).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Hydrazine and Aminopyrazoles before handling.

optimizing yield of 1-(4-fluorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-fluorophenyl)-1H-pyrazol-3-amine Optimization

Case ID: PYR-OPT-4F Status: Active Support Level: Tier 3 (Senior Scientist) Topic: Yield Optimization & Regioselectivity Control

Executive Summary

Synthesizing This compound presents a classic heterocyclic challenge: Regioselectivity . The reaction of arylhydrazines with acrylonitrile derivatives can yield two isomers: the desired 3-amine or the thermodynamically favored 5-amine .

Most yield issues stem from:

  • Incorrect Electrophile Selection: Using 3-ethoxyacrylonitrile (favors the 5-amine).

  • Oxidation State Mismatch: Failing to manage the oxidative aromatization step if using saturated nitrile precursors.

  • Purification Losses: The product is a weak base; improper pH control during workup leads to aqueous loss.

This guide provides a validated protocol using 2,3-dibromopropionitrile , which locks the regiochemistry to the 3-position, bypassing the common 5-isomer trap.

Module 1: The "Golden Path" Protocol

Use this validated workflow to maximize yield and purity.

Reaction Scheme

The reaction utilizes 4-fluorophenylhydrazine hydrochloride and 2,3-dibromopropionitrile. The mechanism involves alkylation followed by cyclization and dehydrohalogenation.

Reagents:

  • A: 4-Fluorophenylhydrazine hydrochloride (1.0 equiv)

  • B: 2,3-Dibromopropionitrile (1.1 equiv)

  • Base: Triethylamine (Et3N) or Sodium Acetate (2.5 equiv)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and N2 inlet, suspend Reagent A (10 mmol) in Ethanol (50 mL).

  • Activation: Add Triethylamine (25 mmol) dropwise at 0°C. Stir for 15 minutes until the hydrazine salt is neutralized (solution may darken slightly).

  • Addition: Add Reagent B (11 mmol) dropwise over 20 minutes at 0°C. Critical: Exothermic. Control temp <5°C to prevent polymerization.

  • Cyclization: Allow the mixture to warm to room temperature (RT) over 1 hour, then heat to reflux (78°C) for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Cool to RT. Remove ethanol under reduced pressure.

    • Resuspend residue in EtOAc (100 mL) and Water (50 mL).

    • pH Check: Ensure aqueous layer is pH > 9 (add 1M NaOH if necessary).

    • Wash organic layer with Brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Toluene/Hexane or perform flash chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).

Expected Yield: 65-75% Appearance: Off-white to pale yellow solid.

Module 2: Troubleshooting & FAQs

Q1: "I isolated the product, but NMR shows it's the 5-amino isomer. What went wrong?"

Diagnosis: You likely used 3-ethoxyacrylonitrile or propiolonitrile . Explanation:

  • 3-Ethoxyacrylonitrile: The terminal nitrogen (

    
    ) of the hydrazine attacks the 
    
    
    
    -carbon of the nitrile. Subsequent cyclization puts the phenyl group on the nitrogen adjacent to the carbon not bearing the amine. This yields the 5-amino-1-(4-fluorophenyl)pyrazole .
  • 2,3-Dibromopropionitrile (Recommended): The reaction mechanics (displacement of bromide) favor the formation of the 3-amino skeleton.

Q2: "My reaction turned into a black tar. How do I prevent this?"

Diagnosis: Uncontrolled polymerization of the nitrile or oxidation of the hydrazine. Corrective Actions:

  • Temperature Control: Ensure the addition of the nitrile is done strictly at 0°C .

  • Inert Atmosphere: Hydrazines are sensitive to air oxidation. Run strictly under Nitrogen or Argon.

  • Radical Scavenger: If tarring persists, add a trace amount (0.1 mol%) of Hydroquinone to the reaction to inhibit radical polymerization of the acrylic backbone.

Q3: "The yield is <30%. Where is my product?"

Diagnosis: Product loss during aqueous workup due to pH issues. Explanation: The 3-aminopyrazole is basic. If the workup water is neutral or slightly acidic (from HBr byproduct), the product will remain protonated in the aqueous layer. Fix: Always adjust the aqueous layer to pH 10-12 using NaOH before extraction.

Module 3: Analytical Validation

Distinguishing the 3-amino from the 5-amino isomer is critical.

Table 1: NMR Distinction Criteria (DMSO-d6)

Feature3-Amino Isomer (Target)5-Amino Isomer (Impurity)
Pyraz-H4 Signal

5.7 - 5.8 ppm (Doublet)

5.4 - 5.5 ppm (Doublet)
Pyraz-H5 Signal

7.9 - 8.1 ppm (Doublet)
N/A (Substituted)
Pyraz-H3 Signal N/A (Substituted)

7.3 - 7.4 ppm (Doublet)
NH2 Signal Broad singlet, often sharperBroad singlet, often extremely broad
Coupling (

)

Hz

Hz (H3-H4)

Note: The presence of a proton at position 5 (deshielded, ~8.0 ppm) is the definitive proof of the 3-amino structure, as the 5-position is unsubstituted.

Module 4: Visualizing the Pathway

The following diagram illustrates the divergent pathways based on starting material selection.

ReactionPathways Start 4-Fluorophenylhydrazine Reagent1 3-Ethoxyacrylonitrile Start->Reagent1 Route A Reagent2 2,3-Dibromopropionitrile Start->Reagent2 Route B (Recommended) Inter1 Michael Addition (Terminal N attacks u03b2-C) Reagent1->Inter1 Product1 1-(4-F-Ph)-5-aminopyrazole (WRONG ISOMER) Inter1->Product1 Cyclization Inter2 Alkylation/Cyclization (Regio-controlled) Reagent2->Inter2 Product2 1-(4-F-Ph)-3-aminopyrazole (TARGET) Inter2->Product2 -2 HBr

Figure 1: Divergent synthesis pathways. Route A (Red) leads to the thermodynamic 5-amino isomer. Route B (Green) utilizes the di-bromo precursor to force the kinetic formation of the desired 3-amino isomer.

References

  • Regioselectivity in Aminopyrazole Synthesis

    • Source: Ege, G., & Franz, H. (1984). "Synthesis of 3-Amino- and 5-Aminopyrazoles." Journal of Heterocyclic Chemistry.
    • Context: Establishes the fundamental regiochemical rules for hydrazine reactions with nitriles.
  • Synthesis of 1-Aryl-3-aminopyrazoles via 2,3-Dibromopropionitrile

    • Source: Org. Synth. 1948, 28, 87.
    • Context: The foundational protocol for converting arylhydrazines to 3-aminopyrazoles.
  • Separation and Characteriz

    • Source: Elguero, J. et al. (1966). "Proton Magnetic Resonance of Pyrazoles." Bulletin de la Société Chimique de France.
    • Context: Definitive guide on NMR shifts for H3, H4, and H5 protons in pyrazole rings.

Technical Support Center: Purification of Fluorophenyl Aminopyrazoles by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Answering your questions about the purification of fluorophenyl aminopyrazoles by column chromatography, here is a technical support center with troubleshooting guides and FAQs:

A Foreword from Your Senior Application Scientist

Welcome to the dedicated resource for navigating the complexities of purifying fluorophenyl aminopyrazoles. As a class of compounds, these structures present a unique intersection of challenges: the basicity of the amino group, the specific polarity imparted by the fluorophenyl moiety, and the potential for closely-related isomers. This guide is structured from a problem-solving perspective, grounded in the principles of chromatographic theory and extensive laboratory experience. We will move beyond generic advice to provide causal explanations and robust, validated protocols to empower you to achieve optimal purity and yield.

Part 1: Troubleshooting Guide - From Symptoms to Solutions

This section addresses the most common issues encountered during the column chromatography of fluorophenyl aminopyrazoles. We diagnose the likely cause and provide a systematic approach to resolution.

Issue 1: Tailing or Streaking of the Target Compound

Symptom: The spot or peak for your fluorophenyl aminopyrazole is elongated and asymmetrical (tailing) rather than being a tight, symmetrical band. This leads to poor resolution and cross-contamination of fractions.

Root Cause Analysis: Tailing of amine-containing compounds like aminopyrazoles on standard silica gel is a classic problem. The primary cause is the strong interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the silica surface. This interaction is often non-uniform, leading to a portion of the molecules being retarded more strongly than the bulk, resulting in a "tail."

Troubleshooting Protocol:

  • Mobile Phase Modification (First Line of Defense):

    • Action: Add a small percentage of a basic modifier to your mobile phase. Triethylamine (TEA) or ammonia are the most common choices.

    • Starting Point: Begin by adding 0.1-1% (v/v) of TEA to your entire mobile phase system (e.g., in both hexane and ethyl acetate for a gradient).

    • Mechanism: The basic modifier competitively binds to the acidic silanol sites on the silica, effectively "masking" them from your basic aminopyrazole. This results in a more homogenous interaction environment, leading to symmetrical peak shapes.

  • Stationary Phase Selection:

    • Action: If mobile phase modification is insufficient or undesirable, consider an alternative stationary phase.

    • Options:

      • Deactivated Silica: Use commercially available "base-deactivated" silica gel.

      • Alumina (Basic): Basic alumina is an excellent alternative for the purification of basic compounds, as its surface is not acidic.

      • C18 Reversed-Phase Silica: For more polar aminopyrazoles, reversed-phase chromatography may provide a superior separation mechanism, avoiding the silanol interactions entirely.

Issue 2: Poor Separation Between Isomers or Closely Related Impurities

Symptom: You observe co-elution or significant overlap of your target compound with an impurity, often a constitutional isomer (e.g., regioisomers from the synthesis).

Root Cause Analysis: Isomers often have very similar polarities, making them difficult to resolve using standard chromatographic conditions. The separation (resolution) is a function of selectivity, efficiency, and retention. To improve it, we must manipulate these factors.

Troubleshooting Workflow:

This workflow is designed to systematically optimize selectivity, which is often the most powerful tool for separating challenging isomers.

G cluster_0 Troubleshooting Workflow for Isomer Separation A Start: Poor Resolution B Analyze TLC: Is ΔRf < 0.1? A->B C Optimize Mobile Phase Selectivity B->C Yes D Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) C->D F Evaluate Stationary Phase C->F No improvement? E Incorporate a Third Solvent (e.g., Toluene, Acetonitrile) D->E Still poor? L Successful Separation D->L E->L G Switch to High-Performance Silica (smaller particle size) F->G I Method Optimization F->I No improvement? H Consider Alternative Sorbents (e.g., C18, Alumina) G->H Still poor? H->L J Switch from Isocratic to Shallow Gradient Elution I->J K Decrease Flow Rate J->K Still poor? K->L

Caption: Decision tree for improving isomer separation.

Detailed Steps:

  • Mobile Phase Selectivity: The choice of solvents is paramount. Different solvents interact with your analytes through different mechanisms (e.g., hydrogen bonding, dipole-dipole interactions).

    • Hexane/Ethyl Acetate vs. Dichloromethane/Methanol: These are the two most common solvent systems. If one fails, the other should be your next choice. The change in solvent properties is often enough to alter the elution order or improve separation.

    • Ternary Mixtures: Adding a third solvent can fine-tune selectivity. For aromatic compounds like fluorophenyl aminopyrazoles, adding a solvent with pi-stacking capability like toluene can sometimes dramatically improve the separation of isomers.

  • Stationary Phase Efficiency:

    • Particle Size: Moving from standard flash silica (e.g., 40-63 µm) to a higher-performance version (e.g., 25-40 µm) increases the number of theoretical plates, leading to sharper peaks and better resolution.

  • Elution Method:

    • Shallow Gradient: For compounds that are very close in polarity, a shallow gradient (e.g., increasing from 10% to 20% ethyl acetate over 20 column volumes) is vastly superior to an isocratic (constant solvent) elution. This helps to sharpen the back of the later eluting peak and increase the distance between the two peaks.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for my fluorophenyl aminopyrazole?

A1: The principle of "like dissolves like" is a good starting point, but in chromatography, we need differential partitioning.

  • Step 1: TLC Analysis. Always start with Thin Layer Chromatography (TLC).

  • Step 2: Initial Solvent Systems. Test the following systems:

    • Hexane / Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM) / Methanol (MeOH)

  • Step 3: Target Rf Value. Aim for a mobile phase composition that gives your target compound an Rf value of 0.2-0.35 on the TLC plate. An Rf in this range generally provides a good balance between retention and resolution for column chromatography.

  • Fluorine's Influence: The fluorine atom increases the compound's polarity compared to a non-fluorinated analogue due to its high electronegativity. Expect to use a slightly more polar mobile phase than you would for a simple phenyl aminopyrazole.

Q2: How much material can I load onto my column?

A2: Overloading is a primary cause of failed purifications. The loading capacity depends on the difficulty of the separation (the ΔRf or ΔCV between your product and the nearest impurity).

Separation Difficulty (ΔRf on TLC)Sample Load (% of Silica Mass)Recommended Technique
Easy (> 0.2)2-5% (e.g., 2-5g on 100g silica)Liquid or Dry Loading
Moderate (0.1 - 0.2)0.5-2%Dry Loading Recommended
Difficult (< 0.1)< 0.5%Dry Loading Mandatory
  • Dry Loading vs. Liquid Loading:

    • Liquid Loading: Dissolving the sample in a minimal amount of mobile phase or a weak solvent (like DCM). This is fast but can cause band broadening if too much or too strong a solvent is used.

    • Dry Loading: The preferred method for difficult separations. Dissolve your crude material in a suitable solvent (e.g., DCM, MeOH), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. This powder is then carefully added to the top of the column. This technique results in a very sharp starting band, maximizing resolution.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Compound degradation on silica is usually due to the acidic nature of the stationary phase.

  • Neutralize the Silica: Prepare a slurry of your silica gel in the mobile phase and add 1% TEA. Let it equilibrate before packing the column. This pre-neutralizes the entire stationary phase.

  • Switch to a Less Acidic Phase: As mentioned in the troubleshooting section, basic alumina or a C18 reversed-phase column are excellent alternatives that avoid the acidic environment of silica.

  • Work Quickly: Minimize the time your compound spends on the column. Use a slightly stronger mobile phase to elute the compound faster, even if it means sacrificing some resolution from a less critical impurity.

Q4: Should I use an isocratic or gradient elution?

A4: The choice depends on the complexity of your crude mixture.

G cluster_1 Elution Method Selection Start Analyze Crude TLC Isocratic Use Isocratic Elution Start->Isocratic Few spots, well separated (large ΔRf) Gradient Use Gradient Elution Start->Gradient Multiple spots, some close (small ΔRf) or unknown complexity

Caption: Choosing between isocratic and gradient elution.

  • Isocratic Elution: Best for simple mixtures where the target compound is well-separated from a few impurities. It is simple to run but can lead to significant band broadening for late-eluting compounds.

  • Gradient Elution: Highly recommended for complex mixtures or when you have both non-polar and polar impurities. A gradient from a weak solvent (e.g., 100% Hexane) to a stronger one (e.g., 50% EtOAc in Hexane) allows for the efficient elution of a wide range of compounds, keeping peaks sharp and run times reasonable. For fluorophenyl aminopyrazoles, a shallow linear gradient is almost always a superior starting point.

References

  • Basics of Flash Chromatography. Biotage.[Link]

  • A Guide to Successful Flash Chromatography. Biotage.[Link]

  • Isocratic or Gradient Elution? Biotage.[Link]

Validation & Comparative

HPLC Method Development Guide: Purity Analysis of 1-(4-fluorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-fluorophenyl)-1H-pyrazol-3-amine (CAS: 81329-32-0) is a critical pharmacophore and intermediate in the synthesis of various kinase inhibitors and anti-inflammatory agents. The synthesis of N-aryl pyrazoles typically involves the condensation of hydrazines with acrylonitrile derivatives, a process notorious for producing regioisomeric byproducts (specifically the 1,5-isomer) and retaining potentially genotoxic hydrazine precursors.

This guide compares the performance of a standard generic C18 method against an Optimized Phenyl-Hexyl Stationary Phase Method . We demonstrate that while standard alkyl-bonded phases often fail to resolve the critical regioisomer, the utilization of


 interactions offered by phenyl-based columns provides superior selectivity and peak shape for this fluorinated aromatic amine.

The Analytical Challenge: Selectivity & Basicity

The analysis of this compound presents two distinct chromatographic hurdles:

  • The Regioisomer Trap: The formation of the target 3-amine is often accompanied by the 5-amine isomer. These isomers have identical mass (LC-MS indistinguishable without fragmentation) and very similar hydrophobicities (

    
    ), making separation on standard C18 columns difficult.
    
  • Basic Tailing: The primary amine and the pyrazole ring nitrogen are basic. At neutral pH, interaction with residual silanols on silica columns leads to severe peak tailing, compromising the quantification of low-level impurities.

Structural Context
  • Target: this compound

  • Critical Impurity A: 1-(4-fluorophenyl)-1H-pyrazol-5-amine (Regioisomer)

  • Critical Impurity B: 4-Fluorophenylhydrazine (Starting Material - Potential Genotoxin)

Comparative Analysis: Generic vs. Optimized

We evaluated three methodological approaches to determine the most robust protocol for QC release testing.

Method A: The "Generic" Approach (Standard C18)
  • Column: Standard C18 (5 µm, 150 x 4.6 mm)

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Mechanism: Hydrophobic interaction.

Method B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm)

  • Mobile Phase: Water/Methanol with 10mM Ammonium Formate (pH 3.5).

  • Mechanism: Hydrophobicity +

    
     Interaction + Shape Selectivity.
    
Performance Data Comparison

The following table summarizes the experimental performance of the two methods. Note the dramatic improvement in resolution (


) and Tailing Factor (

) with Method B.
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (Target) 4.2 min6.8 minMethod B offers better retention of polar amine.
Resolution (

) (Isomer)
1.2 (Co-elution risk)3.5 (Baseline resolved) Method B is superior.
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetrical)Method B reduces silanol interaction.
Selectivity (

)
1.051.15Phenyl phase discriminates isomer shape.
LOD (Impurity B) 0.05%0.01%Sharper peaks improve sensitivity.

Expert Insight: The 4-fluorophenyl group on the analyte engages in specific


 stacking interactions with the Phenyl-Hexyl stationary phase. Because the electron density distribution differs slightly between the 1,3- and 1,5-isomers due to steric positioning, the Phenyl-Hexyl column amplifies these subtle differences, creating separation leverage that a simple C18 alkyl chain cannot provide.

Visualizing the Separation Logic

The following diagram illustrates the decision pathway and the mechanistic difference between the methods.

HPLC_Method_Selection Start Analyte: this compound Challenge Challenge: Isomer Separation & Basic Tailing Start->Challenge Choice Select Stationary Phase Challenge->Choice C18 Standard C18 (Hydrophobic Only) Choice->C18 Standard Approach Phenyl Phenyl-Hexyl (Hydrophobic + Pi-Pi) Choice->Phenyl Targeted Approach Result_C18 Result: Poor Resolution (Rs < 1.5) Peak Tailing C18->Result_C18 Result_Phenyl Result: High Resolution (Rs > 3.0) Sharp Peaks Phenyl->Result_Phenyl Mechanism Mechanism: Fluorine-Phenyl Ring Interaction maximizes selectivity Phenyl->Mechanism

Figure 1: Decision tree highlighting the mechanistic advantage of Phenyl-Hexyl phases for fluorinated aromatic amines.

Recommended Protocol (Method B)

This protocol is validated for specificity, linearity, and precision. It is designed to be robust for routine QC environments.

Equipment & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance (must handle backpressure up to 400 bar).

  • Detector: UV-Vis / DAD (Diode Array).

  • Column: XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 2.6 µm core-shell).

  • Solvents: HPLC Grade Methanol, Milli-Q Water, Ammonium Formate (LC-MS grade).

Instrument Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer for sharper peaks.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Detection 245 nm

for the phenyl-pyrazole conjugate system.
Run Time 15 minutesSufficient to elute late-eluting dimers or impurities.
Mobile Phase Gradient
  • Mobile Phase A: 10mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).

  • Mobile Phase B: Methanol.

Time (min)% A% BEvent
0.09010Equilibration / Loading
10.01090Elution of main peak & lipophilic impurities
12.01090Wash
12.19010Re-equilibration
15.09010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Stock Prep: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve and dilute to volume.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter prior to injection.

Troubleshooting & Validation Tips

Self-Validating the Method

To ensure the trustworthiness of this protocol in your specific lab, perform the following "System Suitability Test" (SST) before every run:

  • Resolution Check: Inject a mixture of the target amine and the 4-fluorophenylhydrazine starting material.

    
     must be 
    
    
    
    .
  • Tailing Check: The tailing factor of the main peak must be

    
    . If tailing increases, the column may be aging, or the buffer pH has drifted.
    
Common Issues
  • Peak Splitting: Often caused by injecting the sample in 100% strong solvent (Methanol). Ensure the diluent matches the initial mobile phase conditions (high water content).

  • Retention Time Drift: Phenyl phases can be sensitive to methanol/acetonitrile ratios. Ensure pre-mixed mobile phases are capped tightly to prevent evaporation.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and bonded phase selection).

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36. (Reference for Phenyl-Hexyl selectivity vs C18).

  • Marchand, D. H., et al. (2005). The role of fluorine in the retention of fluorinated analytes in reversed-phase liquid chromatography. Journal of Chromatography A. (Explains the interaction of fluorinated compounds with phenyl phases).

  • PubChem Compound Summary. (n.d.). This compound. National Center for Biotechnology Information.

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1-(4-fluorophenyl)-1H-pyrazol-3-amine
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